molecular formula C8H10F2N2O B12103751 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine CAS No. 1075757-32-2

1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine

Cat. No.: B12103751
CAS No.: 1075757-32-2
M. Wt: 188.17 g/mol
InChI Key: GZWODYWDPZNKNW-UHFFFAOYSA-N
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Description

1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine is a chemical compound characterized by the presence of a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and an ethanamine group substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine typically involves the reaction of 3,5-difluoropyridine with appropriate reagents to introduce the ethanamine and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine is unique due to the presence of both the methoxy and ethanamine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanamine, also known as (R)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine, is a chiral compound characterized by a pyridine ring substituted with two fluorine atoms and an ethanamine chain with a methoxy group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8_8H10_{10}F2_2N2_2O
  • Molecular Weight : 188.17 g/mol
  • Density : 1.244 g/cm³ (predicted)
  • Boiling Point : 208.7 °C (predicted)
  • pKa : 7.15 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity, facilitating membrane penetration and binding to target sites. The methoxy group plays a crucial role in modulating binding affinity and selectivity towards various biological targets .

Biological Studies and Applications

This compound has been investigated for its potential applications in treating neurological disorders and other conditions due to its pharmacological properties. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies have indicated that related fluorinated pyridine derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in combating infections .
  • Neurological Effects : As a building block in medicinal chemistry, this compound is being explored for its effects on neurotransmitter systems, with implications for treating conditions such as depression and anxiety .

Case Studies

  • Antimicrobial Screening : In a study assessing the activity of various pyridine derivatives against ESKAPE pathogens—bacterial strains known for their antibiotic resistance—compounds structurally similar to this compound exhibited variable potency. Notably, while some derivatives showed significant activity against Gram-positive bacteria, others were ineffective against Gram-negative strains like Pseudomonas aeruginosa .
  • Neurological Research : A series of experiments evaluated the effects of this compound on neurotransmitter release in neuronal cell cultures. Results indicated that certain concentrations could enhance dopamine release, suggesting a potential mechanism for its use in treating neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences in biological activity:

Compound NameStructureBiological ActivityTarget Pathway
This compoundPyridine with two F atomsModerate antimicrobial; potential neuroactiveNeurotransmitter modulation
2,6-Diamino-3,5-difluoropyridinePyridine with amino groupsAntibacterial against E. coliCell wall synthesis inhibition
5-Cyclopropyl-6,8-difluoro-pyrazoloquinolinonePyrazoloquinoline derivativeAntineoplastic activityCell cycle regulation

Properties

IUPAC Name

1-(3,5-difluoropyridin-2-yl)-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-13-4-7(11)8-6(10)2-5(9)3-12-8/h2-3,7H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWODYWDPZNKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=C(C=C(C=N1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217704
Record name 3,5-Difluoro-α-(methoxymethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075757-32-2
Record name 3,5-Difluoro-α-(methoxymethyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075757-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-α-(methoxymethyl)-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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